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Abstract
This technical guide provides a comprehensive analysis of the molecular structure of 3-Chloro-
2-fluoro-6-methoxybenzoic acid. While direct experimental data for this specific compound is

not extensively available in public literature, this document synthesizes information from

established chemical principles and data from structurally analogous compounds to offer a

detailed characterization. This guide is intended for researchers, scientists, and professionals

in drug development who require a deep understanding of this molecule's structural features,

physicochemical properties, and potential synthetic pathways. We will delve into its

spectroscopic characteristics, offering insights into how techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be employed

for its structural elucidation.
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Introduction and Compound Profile
3-Chloro-2-fluoro-6-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its

structure is characterized by a benzene ring functionalized with a carboxylic acid group, a

chlorine atom, a fluorine atom, and a methoxy group. The precise arrangement of these

substituents on the aromatic ring dictates its chemical reactivity, physical properties, and

potential applications in fields such as medicinal chemistry and materials science. Halogenated

and methoxylated benzoic acid derivatives are significant building blocks in the synthesis of

pharmaceuticals and other specialty chemicals.[1][2] The presence of both electron-

withdrawing (chloro, fluoro, carboxylic acid) and electron-donating (methoxy) groups on the

same aromatic ring creates a unique electronic environment that influences its reactivity and

intermolecular interactions.

Physicochemical Properties
A summary of the key physicochemical properties of 3-Chloro-2-fluoro-6-methoxybenzoic
acid is presented in Table 1. These values are critical for understanding the compound's

behavior in various experimental settings.

Property Value Source

Molecular Formula C8H6ClFO3 PubChem[3]

Monoisotopic Mass 203.99895 Da PubChem[3]

Predicted XlogP 1.7 PubChem[3]

SMILES
COC1=C(C(=C(C=C1)Cl)F)C(

=O)O
PubChem[3]

InChI

InChI=1S/C8H6ClFO3/c1-13-

5-3-2-4(9)7(10)6(5)8(11)12/h2-

3H,1H3,(H,11,12)

PubChem[3]

InChIKey
NRYJSKFRXRUEDT-

UHFFFAOYSA-N
PubChem[3]
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The definitive confirmation of the molecular structure of 3-Chloro-2-fluoro-6-methoxybenzoic
acid relies on a combination of modern analytical techniques. Below, we discuss the expected

outcomes from key spectroscopic methods based on the analysis of structurally related

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic

molecules in solution. For 3-Chloro-2-fluoro-6-methoxybenzoic acid, both ¹H and ¹³C NMR

would provide crucial information about the connectivity of atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methoxy group protons. The chemical shifts and coupling patterns of the

aromatic protons would be indicative of their positions relative to the various substituents.

The methoxy group should appear as a singlet, typically in the range of 3.8-4.0 ppm. The

acidic proton of the carboxylic acid group would likely appear as a broad singlet at a

downfield chemical shift (typically >10 ppm), and its presence could be confirmed by D₂O

exchange.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon

environments. For 3-Chloro-2-fluoro-6-methoxybenzoic acid, eight distinct carbon signals

are expected. The chemical shifts would be influenced by the attached functional groups.

The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically

>165 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with their

specific shifts influenced by the attached halogen and methoxy groups. The methoxy carbon

would appear as a signal around 55-60 ppm.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR would be a highly informative

technique. It would show a single resonance for the fluorine atom, and its coupling to

adjacent protons (if any) and carbons would further confirm the substitution pattern on the

aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Chloro-2-fluoro-6-methoxybenzoic acid is expected to exhibit characteristic

absorption bands.
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Functional Group
Expected Wavenumber
(cm⁻¹)

Description

O-H stretch (Carboxylic Acid) 2500-3300 (broad)

Characteristic broad

absorption due to hydrogen

bonding.

C=O stretch (Carboxylic Acid) 1680-1710
Strong absorption indicative of

the carbonyl group.

C-O stretch (Carboxylic Acid &

Methoxy)
1210-1320 & 1000-1150

Absorptions for the carboxylic

acid C-O and the aryl-alkyl

ether linkage.

C-Cl stretch 600-800
Absorption in the fingerprint

region.

C-F stretch 1000-1400 Strong absorption.

Aromatic C=C stretch 1450-1600
Multiple bands indicating the

aromatic ring.

The presence of these bands would provide strong evidence for the key functional groups

within the molecule.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound. For 3-Chloro-2-fluoro-6-methoxybenzoic acid, high-resolution mass

spectrometry (HRMS) would be used to confirm the elemental composition.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound. Due to the presence of chlorine, an

isotopic pattern (M⁺ and M+2⁺ in an approximate 3:1 ratio) would be observed, which is a

characteristic signature for a molecule containing one chlorine atom.

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss

of water (H₂O), carbon monoxide (CO), and the carboxylic acid group (COOH). The
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fragmentation pattern can provide additional structural information. For instance, the loss of

a methyl group from the methoxy moiety is a plausible fragmentation pathway.[4]

Proposed Synthetic Pathway
While a specific synthesis for 3-Chloro-2-fluoro-6-methoxybenzoic acid is not readily

available in the literature, a plausible synthetic route can be proposed based on established

organic chemistry reactions and syntheses of similar compounds.[5] A potential disconnection

approach suggests starting from a commercially available substituted anisole or benzoic acid.

A logical synthetic workflow could involve the following key steps:

Commercially Available
Substituted Anisole Halogenation e.g., NCS, Selectfluor Formylation or

Carboxylation

 e.g., Vilsmeier-Haack or
Friedel-Crafts acylation Oxidation (if formylated) e.g., KMnO4, H2O2 3-Chloro-2-fluoro-6-

methoxybenzoic acid

Click to download full resolution via product page

Caption: A proposed synthetic workflow for 3-Chloro-2-fluoro-6-methoxybenzoic acid.

This generalized pathway highlights key transformations. The specific reagents and reaction

conditions would need to be optimized to achieve the desired regioselectivity and yield. For

example, the order of the halogenation and carboxylation steps would be critical in directing the

substituents to the correct positions on the aromatic ring.

Conclusion and Future Perspectives
3-Chloro-2-fluoro-6-methoxybenzoic acid is a multifaceted molecule with potential

applications in various fields of chemical research. This guide has provided a comprehensive

overview of its molecular structure, drawing upon predictive methods and data from analogous

compounds. The structural elucidation would rely on a synergistic application of NMR, IR, and

MS. While a definitive synthetic protocol is yet to be published, plausible routes can be

designed based on established methodologies.
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Further research into this compound could focus on developing an efficient and scalable

synthesis. Once available in larger quantities, its biological activity could be explored,

particularly in the context of medicinal chemistry where halogenated and methoxylated benzoic

acids are known to be valuable pharmacophores. Its utility as a building block in the synthesis

of more complex molecules also warrants investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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